molecular formula C10H14FNO B12107913 2-Ethoxy-2-(3-fluorophenyl)ethanamine

2-Ethoxy-2-(3-fluorophenyl)ethanamine

Cat. No.: B12107913
M. Wt: 183.22 g/mol
InChI Key: ZNDHLHKBBHWILC-UHFFFAOYSA-N
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Description

2-Ethoxy-2-(3-fluorophenyl)ethanamine is an organic compound with the molecular formula C10H14FNO It is a derivative of ethanamine, where the ethoxy group is substituted at the second position of the ethanamine backbone, and a fluorophenyl group is attached to the ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-2-(3-fluorophenyl)ethanamine typically involves the reaction of 3-fluorophenylacetonitrile with ethylene oxide in the presence of a base, followed by reduction of the resulting nitrile to the corresponding amine. The reaction conditions often include the use of lithium aluminum hydride (LiAlH4) as the reducing agent in an ether solvent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-2-(3-fluorophenyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.

    Substitution: The ethoxy and fluorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.

    Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted ethanamine derivatives.

Scientific Research Applications

2-Ethoxy-2-(3-fluorophenyl)ethanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Ethoxy-2-(3-fluorophenyl)ethanamine involves its interaction with specific molecular targets and pathways. The ethoxy and fluorophenyl groups can influence the compound’s binding affinity and selectivity towards certain receptors or enzymes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxy-2-(3-fluorophenyl)ethanamine is unique due to the presence of both an ethoxy group and a fluorophenyl group, which can impart distinct chemical and biological properties. These features can influence the compound’s reactivity, stability, and interaction with biological targets, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

2-ethoxy-2-(3-fluorophenyl)ethanamine

InChI

InChI=1S/C10H14FNO/c1-2-13-10(7-12)8-4-3-5-9(11)6-8/h3-6,10H,2,7,12H2,1H3

InChI Key

ZNDHLHKBBHWILC-UHFFFAOYSA-N

Canonical SMILES

CCOC(CN)C1=CC(=CC=C1)F

Origin of Product

United States

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